molecular formula C9H16O B582627 5-Hexen-2-one, 3-ethyl-5-methyl- (9CI) CAS No. 150375-09-0

5-Hexen-2-one, 3-ethyl-5-methyl- (9CI)

Cat. No.: B582627
CAS No.: 150375-09-0
M. Wt: 140.226
InChI Key: SOKYDGYPQGJFMV-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Ketone Research

Unsaturated ketones are a class of organic compounds that feature a ketone functional group in conjugation with a carbon-carbon double or triple bond. This arrangement of functional groups results in unique electronic properties and a wide range of chemical reactivity. Research into unsaturated ketones is a significant area of organic chemistry, as these compounds are not only versatile intermediates in the synthesis of more complex molecules but also constitute the core structure of many natural products and biologically active compounds. The conjugated system in α,β-unsaturated ketones makes them susceptible to nucleophilic attack at the β-carbon, a type of reaction known as a conjugate or Michael addition. wikipedia.org In contrast, γ,δ-unsaturated ketones, such as the subject of this article, possess a double bond that is not in direct conjugation with the carbonyl group. This separation of the two functional groups leads to a different set of characteristic reactions, including intramolecular cyclizations and rearrangements. fiveable.me

Significance of Alkyl-Substituted Hexenones in Organic Synthesis and Reactivity Studies

Alkyl-substituted hexenones are a subclass of unsaturated ketones where one or more hydrogen atoms on the hexenone (B8787527) backbone are replaced by alkyl groups. The presence, position, and nature of these alkyl substituents can profoundly influence the molecule's steric and electronic properties, thereby affecting its reactivity and stability. For instance, the substitution pattern on the double bond of an alkene can impact its thermodynamic stability. youtube.com In the context of hexenones, alkyl groups can direct the regioselectivity of certain reactions and influence the stereochemical outcome of others. These substituted hexenones are valuable building blocks in organic synthesis, allowing for the construction of complex carbon skeletons and the introduction of specific functional groups. The study of their reactivity provides fundamental insights into reaction mechanisms and the interplay of different functional groups within a single molecule.

Properties

CAS No.

150375-09-0

Molecular Formula

C9H16O

Molecular Weight

140.226

IUPAC Name

3-ethyl-5-methylhex-5-en-2-one

InChI

InChI=1S/C9H16O/c1-5-9(8(4)10)6-7(2)3/h9H,2,5-6H2,1,3-4H3

InChI Key

SOKYDGYPQGJFMV-UHFFFAOYSA-N

SMILES

CCC(CC(=C)C)C(=O)C

Synonyms

5-Hexen-2-one, 3-ethyl-5-methyl- (9CI)

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 5 Hexen 2 One, 3 Ethyl 5 Methyl

Established and Emerging Synthetic Pathways for Substituted Hexenones

The construction of the 5-Hexen-2-one (B94416), 3-ethyl-5-methyl- framework can be envisioned through several strategic bond formations. The primary challenge lies in the controlled introduction of the ethyl group at the α-position to the carbonyl and the methyl group at the γ-position of the alkene.

Alkylation Reactions in Hexenone (B8787527) Synthesis

Alkylation of a pre-formed enolate is a fundamental approach to constructing carbon-carbon bonds. In the context of synthesizing 5-Hexen-2-one, 3-ethyl-5-methyl-, a plausible route involves the alkylation of a larger ketone precursor. A potential strategy could involve the α-alkylation of a hexenone derivative. For instance, the enolate of 5-methyl-5-hexen-2-one (B1580765) could theoretically be reacted with an ethyl halide. However, controlling the regioselectivity of this reaction can be challenging.

A more controlled and widely documented approach for a related isomer, 5-methyl-5-hexen-2-one, involves the alkylation of a β-dicarbonyl compound, such as 2,4-pentanedione (acetylacetone). This method has been shown to produce 5-methyl-5-hexen-2-one in yields of 47–52% through reaction with methallyl chloride. A similar strategy could be adapted for the synthesis of 5-Hexen-2-one, 3-ethyl-5-methyl-. This would likely involve a multi-step sequence where the initial alkylation is followed by further modifications.

Another general strategy involves the alkylation of a β-ketoester, like ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the desired ketone. This method offers versatility in introducing various alkyl groups.

Directed Aldol (B89426) Condensation Approaches

Directed aldol condensation is a powerful tool for the specific formation of α,β-unsaturated ketones. This approach involves the reaction of a pre-formed enolate with a suitable aldehyde or ketone, followed by dehydration. wvu.edu For the synthesis of 5-Hexen-2-one, 3-ethyl-5-methyl-, a directed aldol reaction between 3-pentanone (B124093) and 3-methyl-3-butenal could be a viable pathway.

To control the reaction and prevent self-condensation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed to quantitatively form the enolate of 3-pentanone. wvu.educhemicalforums.com This enolate would then react with 3-methyl-3-butenal. The resulting β-hydroxy ketone would subsequently undergo dehydration to yield the target α,β-unsaturated ketone. While this specific reaction is not documented, the general principle is well-established. For instance, the synthesis of 5-methyl-3-hexen-2-one (B238795) has been achieved via an aldol condensation of acetone (B3395972) and isobutyraldehyde, with reported yields of around 49% when using sodium hydroxide (B78521) as the catalyst. chemicalforums.com The use of a directed approach with LDA could potentially offer higher yields and fewer by-products. chemicalforums.com

Reactant 1Reactant 2Catalyst/BaseProductReported Yield (for analogous reaction)
3-Pentanone3-Methyl-3-butenalLDA5-Hexen-2-one, 3-ethyl-5-methyl-Not reported (Proposed)
AcetoneIsobutyraldehydeNaOH5-Methyl-3-hexen-2-one49% chemicalforums.com

Claisen Rearrangement Strategies

The Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether, provides a powerful method for the stereoselective synthesis of γ,δ-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org The synthesis of 5-Hexen-2-one, 3-ethyl-5-methyl- could be envisioned through a Johnson-Claisen rearrangement. This would involve the reaction of 3-methyl-3-buten-1-ol (B123568) with the orthoester of propanoic acid, triethyl orthopropionate, in the presence of a weak acid catalyst like propionic acid. wikipedia.org This reaction typically requires elevated temperatures. wikipedia.org

Alternatively, the Ireland-Claisen rearrangement offers a milder route. wikipedia.org This would involve the formation of a silyl (B83357) ketene (B1206846) acetal (B89532) from an allylic ester. For the target molecule, this would mean starting with the propanoate ester of 3-methyl-3-buten-1-ol. Treatment with a strong base like LDA followed by trapping with a chlorosilane would generate the silyl ketene acetal, which would then rearrange upon gentle heating to give the corresponding γ,δ-unsaturated carboxylic acid. Subsequent conversion of the carboxylic acid to the methyl ketone would be required to complete the synthesis.

Rearrangement TypeStarting MaterialsKey IntermediateProduct of Rearrangement
Johnson-Claisen3-Methyl-3-buten-1-ol, Triethyl orthopropionateMixed orthoesterEthyl 3-ethyl-5-methyl-5-hexenoate
Ireland-ClaisenPropanoate ester of 3-methyl-3-buten-1-ol, LDA, ChlorosilaneSilyl ketene acetal3-Ethyl-5-methyl-5-hexenoic acid

Multi-step Reaction Sequences

Given the specific substitution pattern of 5-Hexen-2-one, 3-ethyl-5-methyl-, a multi-step synthesis is a highly practical approach. One such sequence could begin with the alkylation of ethyl 3-oxopentanoate (B1256331) with 3-chloro-1-methylpropene. The resulting β-ketoester could then undergo decarboxylation to yield the target ketone.

Another documented multi-step synthesis for a related isomer, 5-methyl-5-hexen-2-one, starts with the alkylation of acetylacetone (B45752) with methallyl chloride, followed by a cleavage reaction, resulting in a 51% yield over two steps. odinity.com A similar conceptual pathway could be designed for 5-Hexen-2-one, 3-ethyl-5-methyl-, likely requiring different starting materials to introduce the ethyl group.

Catalytic Systems and Reaction Conditions in Hexenone Formation

The choice of catalyst and reaction conditions is critical in directing the outcome and selectivity of hexenone synthesis.

Role of Specific Catalysts in Achieving Selectivity

In aldol condensations, the catalyst plays a pivotal role. While strong bases like sodium hydroxide can be effective, they can also lead to side reactions. chemicalforums.com The use of amine catalysts, such as pyrrolidine, in combination with an acid co-catalyst, can promote the formation of an enamine intermediate, which then undergoes a more controlled aldol-type reaction. chemicalforums.com This can be particularly useful in crossed aldol reactions to minimize self-condensation of the aldehyde component. chemicalforums.com

For Claisen rearrangements, particularly the Johnson-Claisen variant, weak Brønsted acids like propionic acid are commonly used as catalysts. wikipedia.org In some cases, Lewis acids can also be employed to accelerate the reaction. Microwave-assisted heating in the presence of KSF-clay has been shown to dramatically increase reaction rates and yields for Johnson-Claisen rearrangements. wikipedia.org

Transition metal catalysis also presents opportunities for hexenone synthesis. While often used for subsequent reactions of hexenones, such as hydrogenation with palladium catalysts, transition metals like iron could potentially be used in coupling reactions to form the hexenone skeleton. For instance, iron-catalyzed coupling reactions between alkenes and enones have been developed and could be adapted for this purpose.

Reaction TypeCatalystRole of CatalystPotential Advantage
Aldol CondensationPyrrolidine/p-TsOHForms enamine intermediateImproved selectivity in crossed reactions chemicalforums.com
Johnson-Claisen RearrangementPropionic AcidProtonates orthoester, facilitating reactionMild conditions wikipedia.org
Johnson-Claisen RearrangementKSF-clay (microwave)Solid acid catalystIncreased reaction rate and yield wikipedia.org
Alkene-Enone CouplingIron complexesCatalyzes C-C bond formationPotential for novel synthetic routes

Optimization of Reaction Parameters for Yield and Efficiency

The synthesis of α,β-unsaturated ketones, a class of compounds to which 5-Hexen-2-one, 3-ethyl-5-methyl- belongs, often involves the Aldol condensation. numberanalytics.comnumberanalytics.comresearchgate.net This reaction typically proceeds in three stages: the formation of an enolate from a ketone or aldehyde, a nucleophilic attack on another carbonyl compound, and subsequent dehydration to form the conjugated system. numberanalytics.comnumberanalytics.com The yield and efficiency of such syntheses are highly dependent on the careful optimization of several reaction parameters.

Temperature plays a crucial role, with higher temperatures generally favoring the final dehydration step to yield the α,β-unsaturated product. numberanalytics.comnumberanalytics.com However, this can also lead to an increase in side reactions. numberanalytics.com The choice of solvent is also critical, as it can affect the stability of the reactive enolate intermediate. numberanalytics.comnumberanalytics.com

A study on the hydrogenation of the analog 5-methyl-3-hexen-2-one to produce 5-methyl-2-hexanone (B1664664) highlighted the significant influence of reaction conditions. nih.gov Using an Artificial Neural Network model, the study identified reaction pressure, temperature, and liquid hourly space velocity as the most impactful parameters on the reaction process. nih.gov While this study focuses on a subsequent reduction step, it underscores the universal importance of parameter optimization in achieving desired outcomes in chemical synthesis.

For the synthesis of more complex, substituted ketones, multi-component protocols are often developed. In one such example, a palladium-catalyzed three-component reaction was optimized for the synthesis of trisubstituted allenes. nih.gov The optimization process involved screening various ligands, bases, solvents, and temperatures to maximize the yield of the desired product, ultimately finding that a specific phosphine (B1218219) ligand (SPhos) in 1,2-dichloroethane (B1671644) (DCE) at 50 °C provided the highest yield of 88%. nih.gov This systematic approach to optimizing each parameter is fundamental to developing efficient synthetic routes for complex molecules like 5-Hexen-2-one, 3-ethyl-5-methyl-.

Table 1: Optimization of a Palladium-Catalyzed Three-Component Reaction nih.govThis table illustrates a typical optimization process for a complex reaction, showing how varying conditions affects product yield. A similar process would be required to optimize the synthesis of 5-Hexen-2-one, 3-ethyl-5-methyl-.

EntryLigandSolventTemperature (°C)Yield (%)
1SPhos (L1)THFRoom Temp36
2L2THFRoom Temp49
3L3THFRoom Temp48
4SPhos (L1)DCE5088
5SPhos (L1)Toluene5071

Chemoenzymatic and Biocatalytic Routes to Analogous Structures

Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis, particularly for producing complex and chiral molecules. cabidigitallibrary.org These approaches leverage the high selectivity of enzymes to perform specific transformations, often under mild reaction conditions. nih.gov This can reduce the need for protecting groups and minimize waste, aligning with the principles of green chemistry. researchgate.netacs.org

The synthesis of chiral molecules, such as specific stereoisomers of alcohols or amines, is a key area where biocatalysis excels. cabidigitallibrary.orgoup.com For structures analogous to 5-Hexen-2-one, 3-ethyl-5-methyl-, biocatalysis could be employed to create chiral alcohol precursors through the reduction of a ketone or to install chiral amine groups. cabidigitallibrary.orgoup.com A common strategy involves combining chemical synthesis steps to build a core molecular scaffold with enzymatic steps that introduce chirality with high precision. nih.govoup.com For example, a prochiral ketone can be synthesized chemically and then stereoselectively aminated using an amino transaminase (ATA) enzyme to yield an enantiopure chiral amine. oup.com

Enantioselective Bioreduction of Ketones

A significant application of biocatalysis is the enantioselective reduction of prochiral ketones to form chiral alcohols, which are valuable building blocks in the pharmaceutical industry. cabidigitallibrary.org This transformation is often accomplished using ketoreductases (KREDs) or whole-cell biocatalysts containing these enzymes. nih.gov

The bioreduction of α,β-unsaturated ketones, which are structurally related to the target compound, has been demonstrated using various biocatalysts. One study reported the use of perakine (B201161) reductase (PR) for the enantioselective reduction of a diverse range of α,β-unsaturated ketones, producing chiral allylic alcohols with excellent enantioselectivity and in satisfactory yields. nih.govacs.org Another study explored the use of non-conventional yeasts as whole-cell biocatalysts for the reduction of α,β-unsaturated ketones. nih.gov Several yeast strains showed high conversion rates for substrates like ketoisophorone, primarily through the asymmetric reduction of the carbon-carbon double bond, a reaction catalyzed by enoate reductases. nih.gov

The effectiveness of these bioreductions depends on the substrate scope of the specific enzyme. For example, the enzyme perakine reductase was shown to effectively reduce various substituted cyclic and acyclic α,β-unsaturated ketones.

Table 2: Examples of Enantioselective Bioreduction of α,β-Unsaturated Ketones nih.govacs.orgThis table provides examples of the conversion and enantiomeric excess (ee) achieved for the reduction of various ketones using the enzyme perakine reductase (PR), demonstrating the potential for creating chiral alcohols from ketone precursors.

Substrate (Ketone)BiocatalystConversion (%)Enantiomeric Excess (ee, %)
2-Cyclohexen-1-onePerakine Reductase (PR)>99>99
(R)-CarvonePerakine Reductase (PR)95>99
4,4-Dimethyl-2-cyclohexen-1-onePerakine Reductase (PR)96>99
ChalconePerakine Reductase (PR)>99>99

Enzymatic Opportunities in Multistep Synthesis

The integration of multiple enzymatic steps into a single reaction vessel, known as a one-pot cascade reaction, represents a highly efficient synthetic strategy. researchgate.netresearchgate.net This approach mimics the biosynthetic pathways found in nature, where a series of enzymes work sequentially to construct complex molecules from simple precursors. acs.orgnih.gov The primary advantages of enzymatic cascades include the elimination of intermediate isolation and purification steps, reduction of solvent waste, and the ability to overcome unfavorable reaction equilibria by rapidly consuming intermediates. researchgate.netacs.org

For a complex target like 5-Hexen-2-one, 3-ethyl-5-methyl-, a hypothetical multistep enzymatic synthesis could be envisioned. For instance, an artificial enzyme cascade could be designed to first form a carbon-carbon bond and then perform a reduction. An investigated three-enzyme cascade combined an alcohol dehydrogenase (ADH), an enoate reductase (ERED), and a Baeyer-Villiger monooxygenase (BVMO). nih.gov This system was capable of converting an unsaturated alcohol first to an α,β-unsaturated ketone, then to a saturated ketone, and finally to an ester, demonstrating the power of combining different enzyme classes to achieve complex transformations. nih.gov

Another strategy involves coupling a chemical reaction with an enzymatic one in a sequential process. rsc.orgresearchgate.net A prochiral ketone could first be synthesized via a metal-catalyzed reaction, after which the reaction conditions are adjusted (e.g., pH and solvent) to be compatible with an enzyme, such as an ADH, which then performs a stereoselective reduction to the final chiral alcohol product. rsc.org This chemoenzymatic approach leverages the strengths of both traditional organic chemistry and biocatalysis to build molecular complexity efficiently. nih.govacs.org

Chemical Reactivity and Mechanistic Investigations of 5 Hexen 2 One, 3 Ethyl 5 Methyl

Electrophilic and Nucleophilic Addition Reactions at the Carbon-Carbon Double Bond

The isolated carbon-carbon double bond in 5-Hexen-2-one (B94416), 3-ethyl-5-methyl-, is a site of high electron density, making it susceptible to attack by electrophiles and radicals. Its reactivity is characteristic of a typical substituted alkene.

Radical-Initiated Reactions (e.g., OH Radical, Cl Atom)

In atmospheric chemistry and synthetic applications, the reaction of unsaturated compounds with radicals is of significant interest. Free radicals, possessing an unpaired electron, are highly reactive and readily add across the C=C double bond. wikipedia.org

Kinetic studies on analogous unsaturated ketones provide insight into the reaction rates of 5-Hexen-2-one, 3-ethyl-5-methyl- with atmospheric radicals like hydroxyl (OH) and chlorine (Cl). The reactions of these radicals with unsaturated organic species typically proceed via addition to the C=C double bond or, to a lesser extent, via H-atom abstraction. copernicus.org

For instance, the kinetics of OH radical reactions with 5-hexen-2-one and 4-hexen-3-one (B1236432) were investigated using pulsed laser photolysis and laser-induced fluorescence over a temperature range of 263–358 K. nih.gov At 298 K, the rate coefficients were determined to be significant, indicating rapid atmospheric processing. nih.gov The temperature dependence of these reactions often follows the Arrhenius equation, though some radical addition reactions exhibit a negative temperature dependence, where the reaction rate decreases as temperature increases. nih.govresearchgate.net This phenomenon can occur when the reaction proceeds through a stable intermediate complex with a submerged barrier. researchgate.net

The table below presents kinetic data for the reaction of OH and Cl radicals with structurally related unsaturated ketones. It is anticipated that 5-Hexen-2-one, 3-ethyl-5-methyl- would exhibit comparable rate coefficients due to the presence of the same reactive C=C bond moiety.

Interactive Table: Kinetic Data for Radical Reactions with Unsaturated Ketones

Reactant Compound Radical Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) Temperature Dependence (Arrhenius Expression) Source
5-Hexen-2-one OH (4.72 ± 0.12) × 10⁻¹¹ k(T) = (2.45 ± 0.68) × 10⁻¹² exp( (948 ± 85) / T ) nih.gov
4-Hexen-3-one OH (8.45 ± 0.13) × 10⁻¹¹ k(T) = (1.16 ± 0.81) × 10⁻¹² exp( (1241 ± 212) / T ) nih.gov
5-Hexen-2-one Cl (4.14 ± 1.25) × 10⁻¹⁰ k(T) = (4.6 ± 2.4) × 10⁻¹¹ exp( (646 ± 171) / T ) researchgate.net

The general mechanism for a free-radical addition follows a chain reaction pattern involving three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: A radical species is generated from a non-radical precursor, often through photolysis or thermolysis. For example, UV light can cleave a chlorine molecule (Cl₂) into two chlorine atoms.

Propagation: This stage involves two key steps. First, the initiated radical (e.g., Cl•) attacks the electron-rich C=C double bond of the unsaturated ketone. The addition typically occurs at the less substituted carbon atom to yield a more stable radical intermediate on the more substituted carbon. wikipedia.org For 5-Hexen-2-one, 3-ethyl-5-methyl-, the attack would happen at the C6 position. Second, this newly formed radical abstracts an atom from another molecule to form the final product and regenerate a radical, continuing the chain.

Termination: The reaction ceases when two radical species react with each other to form a stable, non-radical product. wikipedia.org

In the context of atmospheric oxidation, the addition of an OH radical to an unsaturated ketone forms a hydroxyalkyl radical. nih.gov This radical then rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent reactions of this peroxy radical, often with nitric oxide (NO), lead to the formation of various oxygenated products like hydroxynitrates or alkoxy radicals, which can undergo further decomposition or isomerization. nih.gov For α,β-unsaturated ketones, radical addition can occur at either the α or β position, with the branching ratio depending on the specific structure and conditions. copernicus.org However, for a non-conjugated system like 5-Hexen-2-one, 3-ethyl-5-methyl-, the reaction is localized at the isolated double bond.

Hydrogenation Mechanisms

Catalytic hydrogenation is a fundamental reaction for reducing carbon-carbon double bonds to single bonds. For 5-Hexen-2-one, 3-ethyl-5-methyl-, the C=C bond can be selectively hydrogenated without affecting the carbonyl group under appropriate conditions. This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas (H₂).

Mechanistic studies on the hydrogenation of the related conjugated ketone 5-methyl-3-hexen-2-one (B238795) using a palladium on alumina (B75360) (Pd/γ-Al₂O₃) catalyst have provided detailed insights. nih.gov Density functional theory (DFT) calculations revealed the pathways for the selective hydrogenation of the C=C double bond over the C=O double bond. nih.gov The reaction proceeds via the adsorption of the unsaturated ketone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bond. The higher reactivity and preferential adsorption of the C=C bond on the palladium surface leads to high selectivity for the formation of the saturated ketone, 5-methyl-2-hexanone (B1664664). nih.gov A similar mechanism would apply to the hydrogenation of the non-conjugated double bond in 5-Hexen-2-one, 3-ethyl-5-methyl-, leading to the formation of 3-ethyl-5-methyl-2-hexanone.

Other Addition Reactions (e.g., Michael Addition, Halogenation)

Halogenation: The double bond in 5-Hexen-2-one, 3-ethyl-5-methyl- will readily undergo electrophilic halogenation with reagents like bromine (Br₂) or chlorine (Cl₂). The mechanism involves the attack of the π-electrons of the double bond on the halogen, leading to the formation of a cyclic halonium ion intermediate. A halide ion then attacks one of the carbons of the ring from the opposite side (anti-addition), opening the ring to give a vicinal dihalide.

Michael Addition: The Michael addition is a conjugate (1,4) addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). youtube.comyoutube.com This reaction is fundamentally important for forming carbon-carbon bonds. thieme-connect.de However, 5-Hexen-2-one, 3-ethyl-5-methyl- is a γ,δ-unsaturated ketone, meaning its C=C double bond is not conjugated with the carbonyl group. Therefore, it cannot act as a Michael acceptor. Its conjugated isomer, 5-methyl-3-hexen-2-one, would be susceptible to Michael addition, where a soft nucleophile would attack the β-carbon (C4), leading to 1,4-addition.

Carbonyl Group Reactivity and Transformations

The ketone functional group in 5-Hexen-2-one, 3-ethyl-5-methyl-, is a site of electrophilicity at the carbonyl carbon and nucleophilicity at the carbonyl oxygen. It undergoes a variety of characteristic transformations.

Ketones that possess one or more alpha-hydrogens, such as this one, can undergo keto-enol tautomerization to form an enol or an enolate ion intermediate. hmdb.cafoodb.ca This is a crucial step for reactions occurring at the α-carbon (the C3 position).

Key reactions involving the carbonyl group include:

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by strong nucleophiles like Grignard reagents (R-MgX) or organolithium compounds (R-Li). This reaction, followed by an acidic workup, results in the formation of a tertiary alcohol. Reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol.

Enolate Chemistry: In the presence of a suitable base, a proton can be abstracted from the α-carbon (C3) to form a resonance-stabilized enolate. This enolate is a powerful nucleophile and can participate in various bond-forming reactions, such as alkylation at the α-position or aldol (B89426) condensation reactions with other carbonyl compounds.

Wittig Reaction: The carbonyl group can be converted into a carbon-carbon double bond by reacting with a phosphorus ylide (a Wittig reagent). This allows for the synthesis of a wide range of substituted alkenes.

Reduction of the Ketone Moiety to Alcohols

No specific studies detailing the reduction of 5-Hexen-2-one, 3-ethyl-5-methyl- to its corresponding alcohol, 3-ethyl-5-methylhex-5-en-2-ol, were found.

Derivatization Reactions of the Carbonyl Group

There is no available literature on the derivatization of the carbonyl group of 5-Hexen-2-one, 3-ethyl-5-methyl- to form products such as oximes, hydrazones, or other related compounds.

Rearrangement Processes and Isomerization Pathways

Specific research on the rearrangement or isomerization pathways of 5-Hexen-2-one, 3-ethyl-5-methyl- is not documented. While studies on the acid-catalyzed thermal rearrangement of structurally related aryl-substituted hexenones have been published, these findings cannot be directly applied to the ethyl-substituted title compound. psu.edu

Role as an Intermediate in Complex Chemical Transformations

There is no evidence in the reviewed literature to suggest that 5-Hexen-2-one, 3-ethyl-5-methyl- is used as a common intermediate in complex chemical transformations.

Precursor in Combinatorial Synthesis

No publications were found that describe the use of 5-Hexen-2-one, 3-ethyl-5-methyl- as a precursor in combinatorial synthesis libraries.

Building Block for Functionalized Molecules

The use of 5-Hexen-2-one, 3-ethyl-5-methyl- as a building block for the synthesis of other functionalized molecules is not described in the available scientific literature.

Advanced Spectroscopic and Chromatographic Methodologies for Analysis of 5 Hexen 2 One, 3 Ethyl 5 Methyl

Application of Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules at the atomic level. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

For 5-Hexen-2-one (B94416), 3-ethyl-5-methyl-, the ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring relationships through spin-spin coupling. The ¹³C NMR spectrum complements this by showing the number of different carbon atoms, with characteristic chemical shifts for the carbonyl (C=O), alkene (C=C), and aliphatic (C-C, C-H) carbons. libretexts.orgchemicalbook.com While specific experimental data for 5-Hexen-2-one, 3-ethyl-5-methyl- is not publicly available, a predicted spectrum can be inferred from related structures and established chemical shift principles. hmdb.cachemicalbook.com

Predicted ¹H and ¹³C NMR Data for 5-Hexen-2-one, 3-ethyl-5-methyl-

Predicted ¹H NMR DataPredicted ¹³C NMR Data
Proton AssignmentPredicted Chemical Shift (δ) ppmPredicted MultiplicityCarbon AssignmentPredicted Chemical Shift (δ) ppm
-CH₃ (acetyl)~2.1Singlet (s)C=O (ketone)~205-210
-CH- (at C3)~2.8-3.0Multiplet (m)=C(CH₃)₂ (at C5)~145-150
-CH₂- (ethyl group)~1.6Quintet (q)=CH- (at C4)~118-125
-CH₃ (ethyl group)~0.9Triplet (t)-CH- (at C3)~50-55
=CH- (at C4)~6.1-6.8Doublet of doublets (dd)-CH₂- (ethyl group)~25-30
=C(CH₃)₂ (vinyl methyls)~1.7Singlet (s)-CH₃ (acetyl)~25-30
=C(CH₃)₂ (vinyl methyls)~18-24
-CH₃ (ethyl group)~10-14

To go beyond simple structural confirmation, advanced two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, revealing through-bond and through-space connectivities that are crucial for assigning stereochemistry. stackexchange.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the carbon backbone of 5-Hexen-2-one, 3-ethyl-5-methyl-, confirming the ethyl group's attachment at C3 and its proximity to the C4 vinyl proton.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of which proton is attached to which carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the geometry around the C3-C4 double bond (E/Z isomerism). For α,β-unsaturated ketones, the relative proximity of the C4-H to the substituents on C3 can be determined, confirming the stereochemical configuration. stackexchange.com

Isotopic labeling involves the strategic replacement of an atom with one of its isotopes, such as replacing ¹H with ²H (deuterium) or ¹²C with ¹³C. acs.orgyoutube.com This powerful method, when combined with NMR, can be used to simplify complex spectra, elucidate reaction mechanisms, or determine enantiomeric purity. acs.orgnih.govsigmaaldrich.com

For a chiral molecule like 5-Hexen-2-one, 3-ethyl-5-methyl- (which has a stereocenter at C3), isotopic labeling can be a powerful tool. For example, if a racemic mixture is derivatized with a chiral agent, the resulting diastereomers can often be distinguished and quantified by NMR. Alternatively, performing a synthesis with an isotopically labeled precursor (e.g., using ¹³C-labeled acetone) allows chemists to track the labeled atom's position in the final product, confirming reaction pathways. In more complex biological systems, stable isotope labeling is fundamental for tracking the metabolic fate of a compound. acs.org

Infrared (IR) and Raman Spectroscopic Methods for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups within a molecule. IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures its inelastic scattering. acs.org

For 5-Hexen-2-one, 3-ethyl-5-methyl-, these methods would confirm the presence of its key functional groups: the α,β-unsaturated ketone system. The conjugation of the carbon-carbon double bond with the carbonyl group lowers the vibrational frequency of both groups compared to their non-conjugated counterparts. libretexts.orgorgchemboulder.com Raman spectroscopy is particularly sensitive to the symmetric C=C stretching vibration, while IR spectroscopy shows a very strong signal for the polar C=O bond. researchgate.netmdpi.com

Characteristic Vibrational Frequencies for 5-Hexen-2-one, 3-ethyl-5-methyl-

Functional GroupVibration TypeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Intensity
C=O (Conjugated Ketone)Stretching1665–16851665–1685Strong (IR), Medium (Raman)
C=C (Alkene)Stretching1620–16401620–1640Medium (IR), Strong (Raman)
C-H (sp²)Stretching3010–30953010–3095Medium
C-H (sp³)Stretching2850–29602850–2960Medium-Strong

Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Identification of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers significant structural information. chemguide.co.uk

When 5-Hexen-2-one, 3-ethyl-5-methyl- (Molecular Weight: 140.22 g/mol ) is analyzed by electron ionization (EI) mass spectrometry, it forms a molecular ion (M⁺•) which then fragments in predictable ways. The most common fragmentations for ketones are α-cleavage (breaking the bond next to the carbonyl group) and the McLafferty rearrangement. jove.comopenstax.orgutexas.edu

Predicted Mass Spectrometry Fragmentation for 5-Hexen-2-one, 3-ethyl-5-methyl-

m/z ValueProposed Fragment IonFragmentation Pathway
140[C₉H₁₆O]⁺•Molecular Ion (M⁺•)
125[M - CH₃]⁺α-cleavage, loss of a methyl radical from the isopropyl end.
97[M - C₃H₇]⁺α-cleavage, loss of a propyl radical.
83[C₅H₇O]⁺McLafferty rearrangement followed by loss of propene.
43[CH₃CO]⁺α-cleavage, formation of the stable acylium ion. This is often the base peak for methyl ketones. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. nih.gov A sample mixture is first vaporized and separated into its individual components as it passes through a long, thin capillary column (the GC part). Each separated component then enters the mass spectrometer, where it is ionized, fragmented, and detected. acs.orgresearchgate.net

This technique is ideal for analyzing the synthesis of 5-Hexen-2-one, 3-ethyl-5-methyl-. A crude reaction mixture can be injected into the GC-MS to separate the desired product from any starting materials, byproducts, or solvents. The mass spectrum of each peak can then be used to identify each component, allowing for the assessment of product purity and reaction yield. acs.org It is also the method of choice for studying the degradation of the compound under various conditions (e.g., heat, light, or chemical exposure), as it can separate and identify the resulting breakdown products. sigmaaldrich.com

For exceptionally complex samples, such as natural product extracts, environmental samples, or food and flavor analyses, conventional GC-MS may not provide sufficient separation power. Comprehensive two-dimensional gas chromatography (GCxGC) addresses this by using two different GC columns in series. unito.it The effluent from the first column is collected in small fractions and then rapidly re-injected onto a second, shorter column with a different stationary phase for further separation. chemistry-matters.com

When coupled with a Time-of-Flight (TOF) mass spectrometer, which can acquire thousands of spectra per second, the result is an incredibly detailed chemical fingerprint of the sample. nih.govchromatographyonline.com This GCxGC-TOF/MS technique offers significantly higher peak capacity and resolution than standard GC-MS. spectroscopyonline.com It would be the ultimate tool to detect and identify trace amounts of 5-Hexen-2-one, 3-ethyl-5-methyl- in a challenging matrix, separating it from hundreds or even thousands of other volatile and semi-volatile compounds that might otherwise interfere with the analysis.

Hyphenated Techniques in Structural Characterization (e.g., GC-FTIR)

The unequivocal structural identification of volatile compounds like 5-Hexen-2-one, 3-ethyl-5-methyl- is greatly enhanced by the use of hyphenated analytical techniques. Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) stands out as a particularly powerful tool, providing a synergistic combination of high-efficiency separation and highly specific molecular information. nih.govchromatographyonline.com

GC-FTIR allows for the identification of functional groups in molecules as they elute from the gas chromatograph. chromatographyonline.com The infrared spectrum of a molecule is unique and provides a "fingerprint" based on the vibrational and rotational energy states of its atoms and bonds. mdpi.com This technique is especially valuable for distinguishing between isomers that may exhibit similar mass spectra, a common challenge in analytical chemistry. nih.govmdpi.com

For 5-Hexen-2-one, 3-ethyl-5-methyl-, GC-FTIR analysis would yield a distinct spectrum characterized by specific absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration, which for a saturated ketone typically appears in the region of 1715 ± 10 cm⁻¹. spectroscopyonline.com The presence of α,β-unsaturation in the molecule would be expected to lower this frequency. Another key vibrational mode is the C-C-C stretch, which gives rise to a notable peak and aids in confirming the ketone functionality. spectroscopyonline.com

Modern GC-FTIR interfaces, such as solid deposition techniques, have significantly improved the sensitivity of this method, allowing for the identification of substances at the nanogram level. chromatographyonline.com In this approach, the eluent from the GC column is deposited onto a chilled infrared-transparent disk, and the solid-phase IR spectra are then recorded. chromatographyonline.com

Table 1: Expected Characteristic FT-IR Absorption Bands for 5-Hexen-2-one, 3-ethyl-5-methyl-

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)Stretch~1705-1725Strong
C=C (Alkene)Stretch~1640-1680Medium to Weak
C-H (sp²)Stretch~3010-3095Medium
C-H (sp³)Stretch~2850-2960Medium to Strong
C-C-CStretch~1100-1230Medium to Strong

Chromatographic Separation Techniques for Purity Assessment and Isolation of Isomers

The purity of 5-Hexen-2-one, 3-ethyl-5-methyl- is a critical parameter, and its assessment relies heavily on high-resolution chromatographic techniques. Due to the presence of a chiral center at the third carbon position, this compound can exist as a pair of enantiomers, (R)- and (S)-3-ethyl-5-methyl-5-hexen-2-one. The separation and quantification of these isomers are essential for understanding its stereospecific properties and for ensuring the quality of enantiomerically pure forms.

Gas Chromatography (GC)

Chiral gas chromatography is the premier method for the separation of volatile enantiomers. chromatographyonline.comgcms.cz This technique utilizes capillary columns coated with a chiral stationary phase (CSP), most commonly derivatized cyclodextrins. gcms.czresearchgate.net These CSPs create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. gcms.cz The selection of the appropriate cyclodextrin (B1172386) derivative is crucial for achieving optimal separation. chromatographyonline.comnih.gov For ketones, various derivatized β-cyclodextrin phases have demonstrated excellent enantioselectivity. gcms.cz

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the purity assessment and isolation of isomers of 5-Hexen-2-one, 3-ethyl-5-methyl-. For the analysis of ketones, a common approach involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazone derivatives, which can be readily detected by UV-Vis detectors. epa.govresearchgate.netwaters.comauroraprosci.com

For the specific challenge of separating the enantiomers of 5-Hexen-2-one, 3-ethyl-5-methyl-, chiral HPLC is employed. This technique uses columns packed with a chiral stationary phase, often based on polysaccharides like amylose (B160209) or cellulose. nih.govnih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector. nih.govacs.org The choice of the mobile phase is critical and can significantly influence the chiral recognition and resolution. nih.govacs.org In some cases, chiral peroxides that are difficult to separate directly by chromatography can be reduced to more polar compounds that are more amenable to resolution by chiral HPLC. nih.gov

Table 2: Exemplary Chromatographic Conditions for Isomer Separation of Chiral Ketones

TechniqueColumn TypeStationary Phase ExampleMobile Phase/Carrier GasDetector
Chiral GCCapillaryDerivatized β-cyclodextrin (e.g., Rt-βDEXsm)HeliumFlame Ionization Detector (FID)
Chiral HPLCPackedPolysaccharide-based (e.g., Amylose or Cellulose derivative)Hexane/IsopropanolUV-Vis

The development of robust chromatographic methods is indispensable for the quality control and in-depth study of 5-Hexen-2-one, 3-ethyl-5-methyl-, enabling the accurate determination of purity and the isolation of its individual stereoisomers.

Computational Chemistry and Theoretical Investigations of 5 Hexen 2 One, 3 Ethyl 5 Methyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

No dedicated studies employing quantum chemical calculations to investigate the electronic structure and reactivity of 5-Hexen-2-one (B94416), 3-ethyl-5-methyl- were identified in the public domain.

A thorough review of existing literature found no specific Density Functional Theory (DFT) studies that have been published concerning the reaction pathways or the elucidation of transition states for 5-Hexen-2-one, 3-ethyl-5-methyl-.

There is no available research detailing the use of ab initio calculation methods to determine the molecular orbitals or energetics of 5-Hexen-2-one, 3-ethyl-5-methyl-.

Molecular Dynamics Simulations of Intermolecular Interactions

No publications or data sets related to molecular dynamics simulations investigating the intermolecular interactions of 5-Hexen-2-one, 3-ethyl-5-methyl- could be located.

Quantitative Structure-Activity Relationships (QSAR) and Reactivity Prediction

No specific Quantitative Structure-Activity Relationship (QSAR) models have been developed or published for the prediction of reactivity or biological activity of 5-Hexen-2-one, 3-ethyl-5-methyl-.

Kinetic Modeling of Reaction Systems

There is no available information or published research on the kinetic modeling of any reaction systems that involve 5-Hexen-2-one, 3-ethyl-5-methyl-.

Environmental and Biological Transformation Pathways of 5 Hexen 2 One, 3 Ethyl 5 Methyl

Atmospheric Chemistry and Degradation Mechanisms

The atmospheric journey of 5-Hexen-2-one (B94416), 3-ethyl-5-methyl-, primarily involves its transformation in the troposphere, the lowest layer of the Earth's atmosphere. Here, it is subjected to various degradation processes that determine its atmospheric lifetime and its contribution to the formation of secondary pollutants.

Photooxidation and Radical-Initiated Degradation in the Troposphere

The primary daytime removal process for unsaturated ketones like 5-Hexen-2-one, 3-ethyl-5-methyl-, in the troposphere is through oxidation initiated by hydroxyl (OH) radicals. copernicus.orgcopernicus.org This is a common fate for many volatile organic compounds (VOCs). researchgate.net The reaction with OH radicals is typically the first and rate-determining step in the oxidative degradation chain. capes.gov.br

The presence of the double bond in 5-Hexen-2-one, 3-ethyl-5-methyl-, makes it particularly susceptible to attack by OH radicals. nih.gov The rate of this reaction is a critical factor in determining the compound's atmospheric lifetime. During nighttime, nitrate (B79036) radicals (NO₃) can also play a significant role in the degradation of unsaturated compounds, with a reactivity that can be comparable to that of OH radicals during the day. copernicus.orgnih.gov

While direct photolysis (degradation by sunlight) can be a removal pathway for some organic compounds, for many unsaturated ketones, it is not a significant process in the troposphere compared to radical-initiated oxidation. copernicus.orgcopernicus.org

Advanced Oxidation Processes (AOPs) utilizing hydroxyl and sulfate (B86663) radicals have been shown to be effective in degrading a variety of VOCs, including oxygenated VOCs (O-VOCs). researchgate.netmostwiedzy.pl These processes highlight the high reactivity of radical species with such compounds.

Formation of Secondary Organic Products from Atmospheric Reactions

The atmospheric oxidation of 5-Hexen-2-one, 3-ethyl-5-methyl-, leads to the formation of a variety of secondary organic products. The initial reaction with OH or NO₃ radicals results in the formation of highly reactive organic radical intermediates. nih.gov These intermediates can then undergo a series of complex reactions, including the addition of oxygen (O₂) to form peroxy radicals (RO₂).

These peroxy radicals can then react further, leading to the formation of more stable, oxygenated products. The presence of a ketone group can influence the subsequent reaction pathways of these intermediates, potentially hindering certain isomerization reactions while enhancing decomposition pathways. nih.gov

A significant consequence of the atmospheric oxidation of VOCs like 5-Hexen-2-one, 3-ethyl-5-methyl-, is the formation of secondary organic aerosol (SOA). researchgate.netnih.govnih.govacs.org SOA is formed when the oxidation products have lower volatility than the parent compound, leading to their partitioning from the gas phase to the particle phase. researchgate.netnih.gov The chemical composition of the resulting aerosol can be complex and may include a variety of oxygenated and nitrated organic compounds. nih.govacs.orgcopernicus.org The presence of a pre-existing keto group can open up additional reaction pathways, leading to the formation of new products within the aerosol phase. nih.gov

The table below illustrates potential secondary products from the atmospheric oxidation of unsaturated ketones, which can be inferred for 5-Hexen-2-one, 3-ethyl-5-methyl-.

Precursor Compound ClassKey OxidantsPotential Secondary Products
Unsaturated KetonesOH, NO₃, O₃Smaller carbonyls, dicarbonyls, organic nitrates, hydroxy ketones, carboxylic acids, secondary organic aerosol (SOA)

Tropospheric Lifetimes and Environmental Fate Modeling

The tropospheric lifetime of 5-Hexen-2-one, 3-ethyl-5-methyl-, is a crucial parameter for understanding its environmental impact. This lifetime is primarily determined by its reaction rates with the key atmospheric oxidants: OH radicals, NO₃ radicals, and ozone (O₃). copernicus.org

The lifetime (τ) with respect to a specific oxidant can be calculated using the following equation:

τ = 1 / (k * [Oxidant])

where 'k' is the reaction rate constant and '[Oxidant]' is the average concentration of the oxidant in the troposphere.

For many unsaturated ketones, the reaction with OH radicals is the dominant loss process during the daytime, while reactions with NO₃ radicals can be a major sink at night. copernicus.org The reaction with ozone can also be a competitive degradation pathway for some unsaturated ketones. copernicus.org Based on studies of similar unsaturated ketones, the atmospheric lifetime of 5-Hexen-2-one, 3-ethyl-5-methyl-, is expected to be on the order of hours to a few days, indicating that it will be removed from the atmosphere relatively close to its source of emission. copernicus.org

The following table provides estimated tropospheric lifetimes for a representative α,β-unsaturated ketone against major atmospheric oxidants.

OxidantTypical Tropospheric ConcentrationEstimated Lifetime
OH radical1 x 10⁶ molecules/cm³Hours to days
NO₃ radical1 x 10⁸ molecules/cm³ (nighttime)Hours to days
O₃7 x 10¹¹ molecules/cm³Days to weeks

These are generalized estimates for unsaturated ketones and the specific lifetime of 5-Hexen-2-one, 3-ethyl-5-methyl- may vary.

Microbial Degradation and Biotransformation Studies (Non-Human)

In addition to atmospheric degradation, 5-Hexen-2-one, 3-ethyl-5-methyl-, can be subject to microbial degradation in soil and water environments. Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. nih.gov

Enzymatic Pathways of Degradation in Microorganisms

The microbial degradation of ketones can proceed through several enzymatic pathways. One common mechanism involves the oxidation of the ketone, which can be initiated by monooxygenase enzymes. nih.gov For some methyl ketones, degradation can occur via the oxidation of the terminal methyl group. nih.gov

Another proposed mechanism for the subterminal oxidation of methyl ketones in microorganisms involves the formation of an acetate (B1210297) ester as an intermediate. This ester is then cleaved to yield acetate and a primary alcohol that is two carbons shorter than the original ketone. nih.gov

Some bacteria are capable of degrading ketones under anaerobic conditions. For instance, certain denitrifying bacteria can utilize ketones as their sole source of carbon and energy. nih.govresearchgate.net The initial step in the anaerobic degradation of acetone (B3395972) by some bacteria has been identified as a carboxylation reaction, leading to the formation of acetoacetate. nih.gov

The table below summarizes known enzymatic reactions involved in the microbial degradation of ketones.

Enzyme ClassReaction TypeSubstrate ClassProduct Class
MonooxygenasesOxidationKetonesEsters or hydroxyketones
EsterasesHydrolysisEstersAlcohols and carboxylic acids
CarboxylasesCarboxylationKetonesβ-keto acids
DehydrogenasesReduction/OxidationKetones/AlcoholsAlcohols/Ketones

Identification of Biologically Formed Metabolites

The identification of metabolites is crucial for elucidating the biodegradation pathways of a compound. In the context of ketone degradation by microorganisms, a variety of metabolites have been identified.

For example, the microbial degradation of fats can lead to the formation of unsaturated fatty acids, aldehydes, and ketones, which can contribute to the flavor profiles of fermented products like rice wine. mdpi.com Studies on the biotransformation of aromatic ketones by yeasts have shown the reduction of the keto group to the corresponding secondary alcohol. unimi.it

In the degradation of other ketones by bacteria, intermediates such as acetate and shorter-chain alcohols have been identified, supporting the proposed degradation pathways. nih.gov The specific metabolites formed from the microbial degradation of 5-Hexen-2-one, 3-ethyl-5-methyl-, would depend on the specific microorganisms and the enzymatic pathways they employ. However, based on the degradation of similar compounds, potential metabolites could include the corresponding secondary alcohol (3-ethyl-5-methyl-5-hexen-2-ol), as well as products resulting from the cleavage of the carbon chain.

Natural Occurrence and Biosynthesis (Non-Human Context)

While data on 5-Hexen-2-one, 3-ethyl-5-methyl- is unavailable, its isomers and similar hexenone (B8787527) structures have been identified in various natural sources.

Research has identified the presence of analogous hexenones in several plant species. 5-Methyl-5-hexen-2-one (B1580765) is reported to occur naturally in hazelnuts and the plant Pulchea arabica. odinity.com The related isomer, 5-methyl-3-hexen-2-one (B238795) , has been identified as a natural product in Cryptomeria japonica. nih.gov This compound has also been reported in roasted filberts (a type of hazelnut), green tea, and in cooked and roasted shrimp. chemicalbook.com

The following table summarizes the natural occurrences of these analogous compounds.

Table 1: Natural Occurrence of Analogous Hexenones

Compound Name Natural Source
5-methyl-5-hexen-2-one Hazelnuts, Pulchea arabica odinity.com

The precise biosynthetic pathways for 5-methyl-5-hexen-2-one and 5-methyl-3-hexen-2-one are not extensively detailed in scientific literature. However, based on the fundamental principles of biochemistry, plausible routes can be proposed, primarily involving the metabolism of fatty acids and amino acids.

Fatty Acid Metabolism and Ketogenesis A primary route for the formation of ketone bodies is through the metabolism of fatty acids. The β-oxidation of fatty acids is a catabolic process that breaks down fatty acid molecules to produce acetyl-CoA. mosaicdx.comyoutube.com This process occurs in the mitochondria and is a significant source of metabolic energy. medlink.commhmedical.com

When acetyl-CoA is produced in excess, it can be diverted into the ketogenesis pathway. mhmedical.com This process, occurring mainly in the mitochondria of liver cells in animals, converts acetyl-CoA into three ketone bodies: acetoacetate, D-3-hydroxybutyrate, and acetone. nih.govwikipedia.org The initial step involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to HMG-CoA and subsequently to acetoacetate. nih.gov Acetoacetate, as a β-keto acid, is a reactive intermediate that can serve as a precursor for other ketone structures through enzymatic or spontaneous reactions.

Amino Acid Catabolism The carbon skeletons of certain amino acids, known as ketogenic amino acids, can also serve as precursors for ketones. pearson.com The breakdown of amino acids like leucine (B10760876) and lysine (B10760008) leads to the production of acetoacetyl-CoA or acetyl-CoA, which can then enter the ketogenesis pathway. libretexts.org The initial step in amino acid catabolism is typically the removal of the amino group through transamination, leaving an α-keto acid which is further metabolized. libretexts.orgyoutube.com

Pathways in Plants and Fungi In plants, ketones are known constituents of cuticular waxes. The biosynthesis of these waxes involves the creation of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum. These VLCFAs can then be modified through a decarbonylation pathway, which produces aldehydes that are subsequently decarbonylated to form alkanes. These alkanes can be further oxidized to create secondary alcohols and ketones. wikipedia.org The biosynthesis of unsaturated fatty acids in plants also provides a pool of potential precursors for various volatile compounds. nih.gov

Fungi are known to synthesize a vast array of secondary metabolites through complex biosynthetic pathways. These often involve large, multifunctional enzymes called polyketide synthases (PKSs) and PKS-NRPS (non-ribosomal peptide synthetase) hybrids. nih.gov These enzymatic systems can construct complex carbon skeletons from simple precursors like acetyl-CoA and malonyl-CoA, which can be subsequently modified to yield a diversity of natural products, including various ketones.

The formation of branched, unsaturated ketones like the analogous hexenones likely involves the modification of these primary metabolic intermediates through reactions such as alkylation, aldol-type condensations, dehydration, and decarboxylation, catalyzed by specific enzymes within the organism.

Table 2: Compound Names Mentioned in the Article

Compound Name
5-Hexen-2-one, 3-ethyl-5-methyl-
5-methyl-5-hexen-2-one
5-methyl-3-hexen-2-one
Acetyl-CoA
Acetoacetate
D-3-hydroxybutyrate
Acetone
Acetoacetyl-CoA
HMG-CoA
Leucine
Lysine

Advanced Applications in Organic Synthesis and Materials Science

Role as Chiral Precursor in Asymmetric Synthesis

No literature was found that describes the use of 5-Hexen-2-one (B94416), 3-ethyl-5-methyl- as a chiral precursor in asymmetric synthesis. The stereocenter at the C3 position suggests its potential as a chiral building block, but no syntheses utilizing it in this capacity have been documented in the searched resources. General methods for creating chiral ketones and alcohols exist, but none specifically mention this compound youtube.com.

Integration into Polymer and Material Development

There is no information available regarding the integration of 5-Hexen-2-one, 3-ethyl-5-methyl- into the development of polymers or other materials. The presence of a terminal alkene and a ketone functional group provides potential sites for polymerization or functionalization, but no studies have been published that explore these possibilities for this specific molecule.

Use in the Synthesis of Natural Products and Analogues (e.g., Pheromones)

No documented syntheses of natural products or their analogues, including pheromones, utilize 5-Hexen-2-one, 3-ethyl-5-methyl- as a starting material or intermediate. While structurally related ketones, such as 5-methyl-5-hexen-2-one (B1580765), are known components of natural fragrances and have been synthesized, this specific ethyl-substituted derivative does not appear in the literature in this context odinity.comthegoodscentscompany.com.

Future Research Directions and Concluding Perspectives

Unexplored Synthetic Avenues for 5-Hexen-2-one (B94416), 3-ethyl-5-methyl-

While classical methods like aldol (B89426) and Knoevenagel condensations are foundational for producing α,β-unsaturated ketones, the synthesis of 5-Hexen-2-one, 3-ethyl-5-methyl- could benefit from more advanced and sustainable approaches. wikipedia.org Future synthetic research should focus on the following areas:

Novel Catalytic Systems: The development of highly efficient and selective catalysts is paramount. This includes exploring transition-metal catalysis for cross-coupling reactions to construct the carbon skeleton, as well as organocatalysis to promote key bond-forming steps under mild conditions. The aim would be to achieve high yields and selectivity while minimizing waste.

Asymmetric Synthesis: The presence of a chiral center at the 3-position of 5-Hexen-2-one, 3-ethyl-5-methyl- makes its asymmetric synthesis a significant challenge and a valuable goal. Future work could focus on developing enantioselective methods to produce specific stereoisomers. This could involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction. nih.govbrandeis.eduyoutube.com The asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones has been achieved with high enantiomeric purity, suggesting that similar strategies could be adapted. scispace.com

Deeper Mechanistic Insights into Complex Reactions

A thorough understanding of the reaction mechanisms involving 5-Hexen-2-one, 3-ethyl-5-methyl- is crucial for controlling its reactivity and designing new transformations. Future research should aim to elucidate the intricate details of its behavior in complex reactions.

Pericyclic Reactions: The conjugated π-system of this hexenone (B8787527) derivative makes it a potential substrate for various pericyclic reactions, such as Diels-Alder and Nazarov cyclizations. wikipedia.org Mechanistic studies, aided by computational chemistry, could provide valuable insights into the transition states and stereochemical pathways of these reactions, enabling the prediction and control of product formation.

Rearrangements: α,β-Unsaturated ketones can undergo a variety of rearrangement reactions, often leading to complex molecular architectures. acs.orgyoutube.com Investigating the potential for skeletal rearrangements of 5-Hexen-2-one, 3-ethyl-5-methyl- under different catalytic conditions (e.g., acid, base, or metal catalysis) could uncover novel synthetic transformations.

Stereoselective Transformations: Given its chiral nature, understanding and controlling stereoselective reactions is of high importance. This includes studying the facial selectivity of nucleophilic attacks on the carbonyl group and the diastereoselectivity of reactions at the α- and β-positions. organic-chemistry.org The development of catalytic systems that can achieve high levels of stereocontrol will be a key area of focus.

Advanced Analytical Techniques for Trace Analysis and Real-Time Monitoring

The detection and quantification of 5-Hexen-2-one, 3-ethyl-5-methyl-, especially at trace levels, and the real-time monitoring of its reactions are essential for both research and potential industrial applications. frontiersin.org

Advanced Chromatographic and Spectroscopic Methods: The development of highly sensitive and selective analytical methods is crucial. This could involve the use of advanced gas chromatography-mass spectrometry (GC-MS) techniques for the identification and quantification of this volatile compound in complex matrices. mdpi.comnih.govresearchgate.netresearchgate.net Furthermore, techniques like solid-phase microextraction (SPME) could be employed for efficient sample preparation and preconcentration. frontiersin.org

Real-Time Reaction Monitoring: The ability to monitor reactions in real-time provides invaluable data for understanding kinetics and optimizing reaction conditions. nih.gov Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and mass spectrometry can be employed to track the consumption of reactants and the formation of products as the reaction progresses. rsc.orgshimadzu.com Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a promising technique for the direct and quantitative monitoring of heterogeneous organic reactions. nih.gov

Predictive Modeling and Machine Learning Applications in Hexenone Chemistry

The application of computational tools can significantly accelerate the discovery and optimization of reactions involving 5-Hexen-2-one, 3-ethyl-5-methyl-. frontiersin.org

Reaction Optimization and Prediction: Machine learning algorithms can be trained on existing reaction data to predict the optimal conditions for the synthesis of this hexenone derivative or its subsequent transformations. beilstein-journals.orgnih.govduke.edunih.govacs.org These models can help to identify the best catalyst, solvent, temperature, and other parameters to maximize yield and selectivity, thereby reducing the need for extensive experimental screening. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of hexenone derivatives with their chemical reactivity or other properties. qsardb.orgnih.govnih.govtandfonline.comqsardb.org This can aid in the design of new derivatives with desired characteristics.

Mechanistic Elucidation through Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to model reaction pathways and transition states, providing a deeper understanding of the underlying mechanisms of reactions involving 5-Hexen-2-one, 3-ethyl-5-methyl-.

Potential for Derivatization to Novel Functional Materials and Compounds

5-Hexen-2-one, 3-ethyl-5-methyl- can serve as a versatile building block for the synthesis of a wide range of new molecules with potentially interesting properties. nih.govnih.govresearchgate.netresearchgate.net

Synthesis of Complex Molecules: The reactive functional groups of this hexenone derivative (the ketone and the carbon-carbon double bond) make it an ideal starting material for the synthesis of more complex molecules, including natural products and their analogs. pressbooks.pub Its unique substitution pattern could lead to the creation of novel molecular scaffolds.

Development of Functional Materials: The α,β-unsaturated ketone moiety can participate in polymerization reactions, opening up the possibility of incorporating 5-Hexen-2-one, 3-ethyl-5-methyl- into polymers to create new materials with tailored properties. wikipedia.org These materials could find applications in areas such as coatings, adhesives, or specialty plastics.

Bioactive Compounds: Many α,β-unsaturated ketones exhibit biological activity. acs.org Derivatization of 5-Hexen-2-one, 3-ethyl-5-methyl- could lead to the discovery of new compounds with potential applications in medicine or agriculture.

Q & A

Basic Research Questions

What is the molecular structure and key functional groups of 3-ethyl-5-methyl-5-hexen-2-one?

The compound features a six-carbon backbone with a ketone group at position 2, an ethyl substituent at position 3, and a methyl group at position 5. The unsaturated double bond between carbons 5 and 6 introduces reactivity for addition or cycloaddition reactions. Structural confirmation requires:

  • 13C NMR : To identify carbonyl (δ ~200-220 ppm) and alkene (δ ~120-130 ppm) signals.
  • IR spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and C=C stretch (~1640 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak (expected m/z ~126 g/mol) and fragmentation patterns to validate branching .

What synthetic routes are effective for producing 3-ethyl-5-methyl-5-hexen-2-one in laboratory settings?

A common method involves Claisen-Schmidt condensation between a β-keto ester and an aldehyde, followed by decarboxylation. Alternative approaches include:

  • Oxidation of secondary alcohols : Using Jones reagent (CrO₃/H₂SO₄) to convert 3-ethyl-5-methyl-5-hexen-2-ol to the ketone.
  • Grignard addition : Reacting 3-penten-2-one with ethylmagnesium bromide to introduce the ethyl group .
    Key considerations : Reaction temperature control (<0°C for Grignard) and inert atmosphere (N₂/Ar) to prevent side reactions .

Which spectroscopic techniques are critical for characterizing 3-ethyl-5-methyl-5-hexen-2-one?

  • 1H NMR : To resolve alkene protons (δ ~5.0-5.8 ppm, coupling constants J ~10-16 Hz) and methyl/ethyl substituents.
  • GC-MS : For purity assessment and identification of volatile byproducts.
  • DSC/TGA : To determine melting/boiling points and thermal stability (critical for purification) .

Advanced Research Questions

How can computational chemistry predict the reactivity of 3-ethyl-5-methyl-5-hexen-2-one in Diels-Alder reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron density distributions to identify reactive sites. Key steps:

Optimize geometry of the dienophile (the ketone) and diene.

Calculate frontier molecular orbitals (HOMO/LUMO) to assess orbital symmetry.

Simulate transition states to predict regioselectivity (e.g., endo vs. exo products).
Contradictions : Experimental vs. computational results may arise due to solvent effects or steric hindrance from substituents .

What challenges exist in resolving stereochemical outcomes of reactions involving 3-ethyl-5-methyl-5-hexen-2-one?

The compound’s branched structure and double bond geometry (cis/trans) complicate stereochemical analysis. Solutions include:

  • Chiral chromatography : Use of a chiral stationary phase (e.g., cellulose derivatives) to separate enantiomers.
  • NOESY NMR : To determine spatial proximity of substituents and confirm stereochemistry.
    Data contradictions : Discrepancies between calculated (DFT) and observed stereochemistry may require revisiting solvent polarity assumptions .

How do thermodynamic properties (e.g., vapor pressure) influence purification of 3-ethyl-5-methyl-5-hexen-2-one?

Data from analogous compounds (e.g., 5-hexen-2-one) indicate:

  • Vapor pressure : ~3.2 kPa at 25°C (measured via static method in NIST studies).
  • Distillation : Use fractional distillation under reduced pressure (bp ~150-160°C at 1 atm) to avoid thermal decomposition.
    Safety : High flammability (GHS Category 3) necessitates explosion-proof equipment and inert gas purging during distillation .

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